molecular formula C25H21BClF4P B1607794 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate CAS No. 97559-21-2

4-Chlorobenzyl triphenylphosphonium tetrafluoroborate

Cat. No.: B1607794
CAS No.: 97559-21-2
M. Wt: 474.7 g/mol
InChI Key: BDQWDDJLXWWBDN-UHFFFAOYSA-N
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Description

. This compound is known for its high reactivity and is often used in synthetic chemistry for various transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorobenzyl triphenylphosphonium tetrafluoroborate typically involves the reaction of 4-chlorobenzyl chloride with triphenylphosphine in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference . The product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound is known to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products: The major products formed from these reactions vary based on the reagents and conditions used. For instance, oxidation can lead to the formation of 4-chlorobenzaldehyde, while substitution reactions can yield various substituted benzyl derivatives .

Scientific Research Applications

4-Chlorobenzyl triphenylphosphonium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and in Wittig reactions for the formation of alkenes.

    Biology: The compound is explored for its potential in biological assays and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and in drug development.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl triphenylphosphonium tetrafluoroborate involves its interaction with molecular targets through its reactive phosphonium group. This group can participate in various chemical transformations, facilitating the formation of new bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

  • 4-Chlorobenzyl triphenylphosphonium chloride
  • 4-Chlorobenzyl triphenylphosphonium bromide
  • 4-Chlorobenzyl triphenylphosphonium iodide

Comparison: 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate is unique due to its tetrafluoroborate anion, which imparts different solubility and reactivity characteristics compared to its chloride, bromide, and iodide counterparts. The tetrafluoroborate salt is often preferred in reactions requiring non-coordinating anions .

Properties

IUPAC Name

(4-chlorophenyl)methyl-triphenylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClP.BF4/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;2-1(3,4)5/h1-19H,20H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQWDDJLXWWBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BClF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370034
Record name 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97559-21-2
Record name 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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